molecular formula C22H25N5O3S B3485933 methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B3485933
M. Wt: 439.5 g/mol
InChI Key: LZSSESLZQZFMTR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a triazole ring, a thioacetyl group, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The triazole ring, for instance, is a five-membered ring containing two nitrogen atoms and three carbon atoms, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the triazole ring could undergo various ring-opening reactions, and the thioacetyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amino group and the benzoate ester could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled and stored. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, studying its reactivity and mechanism of action, and developing efficient methods for its synthesis .

properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-22(2,3)16-9-5-14(6-10-16)19-25-26-21(27(19)23)31-13-18(28)24-17-11-7-15(8-12-17)20(29)30-4/h5-12H,13,23H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSSESLZQZFMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 6
methyl 4-[({[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

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